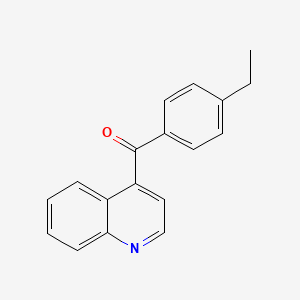

4-(4-Ethylbenzoyl)quinoline

Übersicht

Beschreibung

4-(4-Ethylbenzoyl)quinoline is a chemical compound belonging to the quinoline family, characterized by the presence of a quinoline ring system substituted with a 4-ethylbenzoyl group. Quinolines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Ethylbenzoyl)quinoline typically involves the Friedländer synthesis, which is a classical method for constructing quinoline derivatives. This method involves the condensation of aniline derivatives with carbonyl compounds under acidic or basic conditions . For this compound, the reaction between 4-ethylbenzoyl chloride and 2-aminobenzophenone in the presence of a base such as pyridine can be employed.

Industrial Production Methods: Industrial production of quinoline derivatives often utilizes green chemistry approaches to minimize environmental impact. Methods such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are increasingly being adopted .

Analyse Chemischer Reaktionen

Types of Reactions: 4-(4-Ethylbenzoyl)quinoline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.

Major Products:

Oxidation: Quinoline N-oxide derivatives.

Reduction: Reduced quinoline derivatives.

Substitution: Halogenated quinoline derivatives.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Building Block for Complex Compounds

4-(4-Ethylbenzoyl)quinoline serves as a crucial intermediate in synthesizing more complex quinoline derivatives. Its structure allows for various modifications that can lead to the development of new compounds with enhanced properties. The compound is synthesized primarily through the Friedländer synthesis method, which involves the condensation of aniline derivatives with carbonyl compounds under specific conditions.

Biological Applications

Antimicrobial and Antitumor Activities

Research has indicated that this compound exhibits significant antimicrobial and antitumor activities. For instance, studies have shown that quinoline derivatives can inhibit bacterial enzymes such as DNA gyrase and topoisomerase IV, which are vital for bacterial DNA replication. This inhibition can lead to the development of new antibacterial agents.

Case Study: Antileishmanial Activity

A study focused on synthesizing quinoline-4-carboxylic acids demonstrated that certain derivatives exhibited antileishmanial activity against Leishmania donovani promastigotes. The synthesized compounds were evaluated for their effectiveness at various concentrations, highlighting the potential of quinoline derivatives in treating parasitic infections .

Medicinal Chemistry

Drug Development Potential

The unique structure of this compound enhances its biological activity, making it a candidate for developing new therapeutic agents. Its derivatives have been explored for their efficacy against various diseases, including cancer and infectious diseases. The ability to modify its structure allows researchers to tailor compounds for specific therapeutic targets.

Industrial Applications

Synthesis of Dyes and Agrochemicals

In addition to its biological applications, this compound is utilized in the synthesis of dyes and agrochemicals. Its chemical properties make it suitable for creating compounds that can be used in various industrial processes. The compound's versatility is further enhanced by green chemistry approaches that aim to reduce environmental impact during synthesis.

Wirkmechanismus

The mechanism of action of 4-(4-Ethylbenzoyl)quinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For instance, quinoline derivatives are known to inhibit DNA gyrase and topoisomerase IV, enzymes crucial for bacterial DNA replication .

Vergleich Mit ähnlichen Verbindungen

Quinoline: The parent compound, known for its antimalarial properties.

4-Quinolone: A derivative with significant antibacterial activity.

4-Arylquinoline: Exhibits antiprotozoal activity.

Uniqueness: 4-(4-Ethylbenzoyl)quinoline stands out due to its specific substitution pattern, which can enhance its biological activity and selectivity compared to other quinoline derivatives. Its unique structure allows for targeted interactions with molecular pathways, making it a valuable compound in drug discovery and development .

Biologische Aktivität

4-(4-Ethylbenzoyl)quinoline is a member of the quinoline family, characterized by its unique structure that includes a quinoline ring system substituted with a 4-ethylbenzoyl group. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Overview of Biological Activity

Quinolines are known for their diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. The specific substitution pattern in this compound enhances its biological activity and selectivity compared to other quinoline derivatives. Research indicates that this compound may interact with various molecular targets, including enzymes and receptors critical for cellular functions.

The mechanism of action for this compound involves its ability to inhibit key enzymes involved in DNA replication, such as DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, making this compound a potential candidate for antibacterial applications. Additionally, the compound's interaction with other biological pathways can lead to antitumor effects.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial activity against various pathogens. For example, it has been evaluated against Leishmania donovani, the causative agent of leishmaniasis, showing promising results in inhibiting its growth at specific concentrations (IC50 values ranging from 200 µg/mL to 1.56 µg/mL) .

Table 1: Antimicrobial Activity of this compound

| Pathogen | IC50 (µg/mL) |

|---|---|

| Leishmania donovani | 200 - 1.56 |

| Candida albicans | Not specified |

Antitumor Activity

The antitumor properties of this compound have also been explored. A study involving various quinoline derivatives indicated that compounds with similar structures could inhibit tumor cell growth effectively. The compound's structure allows it to target tumor cells selectively, potentially leading to reduced side effects compared to traditional chemotherapeutics .

Table 2: Cytotoxicity Against Tumor Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| Human Lung Carcinoma | Not specified |

| Ileocecal Carcinoma | Not specified |

| Melanoma | Not specified |

Case Studies

Several case studies have highlighted the efficacy of quinoline derivatives, including this compound:

- Study on Antileishmanial Activity : This study synthesized various quinoline derivatives and evaluated their activity against L. donovani. The results indicated that structural modifications could significantly enhance biological activity .

- Antifungal Properties Investigation : In another study, derivatives similar to this compound were tested against Candida albicans, demonstrating notable antifungal properties .

Q & A

Q. Basic: What are the optimal synthetic routes for 4-(4-Ethylbenzoyl)quinoline, and how can reaction efficiency be validated?

The Gould–Jacobs reaction is a robust method for synthesizing quinoline derivatives, including 4-(4-substituted-anilino)quinolines. Key steps involve cyclization of aniline precursors under reflux conditions, followed by purification via column chromatography . To validate reaction efficiency:

- Monitor reaction progress using thin-layer chromatography (TLC) with ethyl acetate/hexane eluents.

- Confirm purity via high-performance liquid chromatography (HPLC) (e.g., >95% purity threshold).

- Characterize intermediates and final products using ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) . For example, ethyl ester derivatives exhibit distinct carbonyl signals at ~164–186 ppm in ¹³C NMR, and molecular ion peaks (e.g., [M+H]+ at m/z 522) .

Q. Basic: Which spectroscopic and crystallographic techniques are critical for characterizing this compound derivatives?

- NMR Spectroscopy : Aromatic protons in quinoline cores resonate at 7.5–9.0 ppm, while ethylbenzoyl substituents show characteristic ethyl group splits (e.g., triplet for CH3 at ~1.2 ppm and quartet for CH2 at ~2.5 ppm) .

- X-ray Crystallography : Resolve molecular geometry and substituent orientation. For example, 2-(4-methylphenyl)quinoline-4-carboxylic acid derivatives crystallize in monoclinic systems with bond angles confirming planar quinoline rings .

- Elemental Analysis : Validate stoichiometry (e.g., C, H, N percentages within ±0.4% of theoretical values) .

Q. Basic: How should researchers design initial biological screening protocols for quinoline derivatives?

- Cell Line Selection : Use cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) with established sensitivity to quinolines .

- Dose-Response Assays : Test compounds at 1–100 µM concentrations over 48–72 hours. Calculate IC50 values using nonlinear regression (e.g., GraphPad Prism). For reference, 4-(4-chloroanilino)quinoline showed IC50 = 3.42 µM against MCF-7 .

- Control Compounds : Include doxorubicin (IC50 = 2.07 µM for MCF-7) and erlotinib (IC50 = 19.26 µM for A549) for benchmarking .

Q. Advanced: What strategies are effective for elucidating structure-activity relationships (SAR) in 4-substituted quinoline derivatives?

- Substituent Variation : Modify the 4-position with electron-withdrawing (e.g., -Cl, -F) or donating groups (-OCH3) to assess impacts on cytotoxicity. Chloro-substituted derivatives often enhance potency due to increased lipophilicity .

- Pharmacophore Mapping : Identify critical moieties (e.g., ethylbenzoyl groups) via comparative activity of analogs. For example, replacing ethyl with methyl reduces MCF-7 activity by ~40% .

- QSAR Modeling : Use computational tools (e.g., MOE, Schrödinger) to correlate logP, polar surface area, and IC50 values .

Q. Advanced: How can molecular docking studies predict the interaction of this compound with biological targets?

- Target Selection : Prioritize receptors like EGFR or tubulin, which are implicated in cancer progression.

- Software Parameters : Use AutoDock Vina with Lamarckian genetic algorithms. Set grid boxes to encompass active sites (e.g., 25 ų for EGFR) .

- Key Interactions : Look for hydrogen bonds between quinoline nitrogen and residues (e.g., Lys745 in EGFR) or π-π stacking with phenylalanine side chains. Docking scores <−7.0 kcal/mol suggest strong binding .

Q. Advanced: How should researchers address contradictions in biological activity data across studies?

- Assay Standardization : Control variables like cell passage number, serum concentration, and incubation time. For example, MCF-7 viability assays show ±15% variability under 10% vs. 5% FBS conditions .

- Statistical Validation : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to compare IC50 values. Report confidence intervals (e.g., 95% CI: 3.42–5.97 µM) .

- Mechanistic Follow-Up : Use Western blotting to confirm target modulation (e.g., PARP cleavage for apoptosis) if cytotoxicity data conflict .

Q. Advanced: What analytical methods ensure the purity and stability of this compound under storage conditions?

- Stability Testing : Store compounds at −20°C in desiccated environments. Monitor degradation via HPLC every 6 months; >5% impurity warrants repurification .

- Forced Degradation Studies : Expose compounds to heat (40°C), light (UV, 254 nm), and acidic/basic conditions (pH 2–12) to identify degradation products .

- Mass Spectrometry : Detect oxidation products (e.g., quinoline N-oxide derivatives) with m/z shifts of +16 .

Q. Notes

Eigenschaften

IUPAC Name |

(4-ethylphenyl)-quinolin-4-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO/c1-2-13-7-9-14(10-8-13)18(20)16-11-12-19-17-6-4-3-5-15(16)17/h3-12H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUHHFQRSPMZWBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C(=O)C2=CC=NC3=CC=CC=C23 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.